molecular formula C16H10 B7770525 Fluoranthene CAS No. 76774-50-0

Fluoranthene

Cat. No.: B7770525
CAS No.: 76774-50-0
M. Wt: 202.25 g/mol
InChI Key: GVEPBJHOBDJJJI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA . It forms stable and unstable DNA adducts, mainly at guanine and adenine, which can lead to mutations in proto-oncogenes (RAS) and tumor-suppressor genes (P53) .

Mode of Action

This compound interacts with its targets through a process known as dioxygenation . This involves the formation of stable and unstable DNA adducts, which can lead to mutations in proto-oncogenes and tumor-suppressor genes .

Biochemical Pathways

This compound affects several biochemical pathways. The oxidation of this compound is initiated by dioxygenation at the C-1,2, C-2,3, and C-7,8 positions . The C-1,2 and C-2,3 dioxygenation routes degrade this compound via fluorene-type metabolites, whereas the C-7,8 routes oxidize this compound via acenaphthylene-type metabolites . The major site of dioxygenation is the C-2,3 dioxygenation route .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the vehicle of administration . Absorption characteristics of this compound are governed by the dose as well as the dosing vehicle . Uptake and elimination of this compound are accelerated when administered through oil-based vehicles . The low uptake of this compound from Alkamuls and Tween 80/isotonic saline may have been a result of the poor solubility of the chemical .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of DNA adducts and mutations in proto-oncogenes and tumor-suppressor genes . These mutations can potentially lead to carcinogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. When this compound enters the environment, it can remain in the soil, water, or air . Eventually, PAHs are broken down into less harmful molecules by the action of microbes, chemical interactions, or sunlight . This compound is toxic to aquatic organisms . Its occurrence in food has also been assessed .

Chemical Reactions Analysis

Fluoranthene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for electrophilic substitution and oxidizing agents for oxidation reactions. Major products formed from these reactions include fluoranthenequinone and dihydrothis compound .

Properties

IUPAC Name

fluoranthene
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InChI

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H
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InChI Key

GVEPBJHOBDJJJI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
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Molecular Formula

C16H10
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DSSTOX Substance ID

DTXSID3024104
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Molecular Weight

202.25 g/mol
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Physical Description

Fluoranthene appears as light yellow fine crystals. (NTP, 1992), Pale yellow solid; [HSDB]
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Boiling Point

482 °F at 60 mmHg (NTP, 1992), 384 °C
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Flash Point

198.0 °C (388.4 °F) Closed cup
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Virtually insoluble (0.20-0.26 mg/L) in water, Soluble in ethanol, ether, benzene, chloroform and carbon disulfide, Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity), /Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water., For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page.
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Density

1.252 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.252 at 0 °C/4 °C
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.00000922 [mmHg], Vapor pressure = 0.01 mm Hg at 20 °C, 9.22X10-6 mm Hg at 25 °C
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Color/Form

Colored needles, Pale yellow needles or plates from alcohol, Pale yellow crystals, Pale yellow needles or plates

CAS No.

206-44-0, 76774-50-0
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Melting Point

230 °F (NTP, 1992), 110.2 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes fluoranthene a concern for the environment?

A1: this compound is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in soil and sediment. [] This persistence allows it to biomagnify in the food chain, posing risks to wildlife and potentially humans. []

Q2: How does this compound impact aquatic organisms?

A2: Studies show this compound exhibits phototoxicity in the presence of ultraviolet radiation, enhancing its toxicity to aquatic organisms like daphnids and bullfrog larvae. [, ] This phototoxicity can lead to mortality, behavioral changes, and tissue damage, even at sublethal concentrations. [, ]

Q3: Can organisms break down this compound?

A3: Yes, some bacterial species demonstrate the ability to degrade this compound. For instance, Sphingobium sp. strain KK22 can break down this compound into smaller molecules, including this compound and acenaphthylene, ultimately leading to mineralization. []

Q4: Does the presence of other PAHs influence this compound degradation?

A4: Research indicates that the presence of other PAHs can create interactive effects on the biodegradation of this compound. Some bacteria show enhanced this compound utilization in the presence of specific PAHs, while others experience a decrease in degradation rates. []

Q5: What happens to this compound residues in soil?

A5: Biodegradation of this compound in soil can influence the mobility and sequestration of its residues. The breakdown products, being more polar, can diffuse into soil pores and potentially bind to the soil matrix or become trapped in micropores. []

Q6: How do organisms take up this compound?

A6: Aquatic organisms like mussels efficiently absorb this compound from water, primarily accumulating it in lipid-rich tissues like the liver and spleen. [] The uptake process appears to be rapid, with a significant portion absorbed within the first few hours of exposure. []

Q7: What role does blood plasma play in this compound transport?

A7: In mussels, this compound binds extensively to plasma proteins, limiting its free form in the blood. [] This binding suggests a specific transport mechanism for this compound within the organism. []

Q8: Can this compound be metabolized by organisms?

A8: Yes, organisms like the polychaete Capitella sp. I can metabolize this compound, excreting it as dissolved organic carbon (DOC). [] This metabolic capacity likely contributes to the species' tolerance to PAH-contaminated environments. []

Q9: Does the presence of natural organic matter influence this compound bioavailability?

A9: Research suggests that natural organic matter can influence this compound adsorption to carbon nanotubes, potentially impacting its bioavailability to organisms like fathead minnows. [] Further research is needed to understand the complex interactions between PAHs, organic matter, and bioavailability. []

Q10: Can we reduce this compound bioavailability in sediment?

A10: Studies show that adding carbonaceous resins like Ambersorb® 1500 to contaminated sediment can effectively reduce this compound bioavailability. [] This reduction translates to lower body burdens and decreased toxicity in exposed organisms like oligochaetes. []

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C16H10, and its molecular weight is 202.25 g/mol.

Q12: What are the key spectroscopic characteristics of this compound?

A12: this compound displays characteristic absorption and fluorescence spectra. Its absorption spectrum differs from a simple combination of benzene and naphthalene spectra due to exciton interactions between the electronic states of its aromatic subsystems. [] It exhibits fluorescence in the blue to green region, with high Stokes shifts and quantum yields in both solution and solid states. []

Q13: How does the presence of nitromethane affect this compound fluorescence?

A13: Nitromethane selectively quenches the fluorescence of alternant PAHs like this compound, while minimally affecting the fluorescence of nonalternant PAHs. [] This property makes nitromethane a useful tool for discriminating between different classes of PAHs in analytical techniques. []

Q14: Can we synthesize this compound derivatives with specific properties?

A14: Yes, researchers have synthesized various this compound derivatives, including BN-doped fluoranthenes and luminescent-substituted fluoranthenes, by employing methods like pyrrolic-type nitrogen directed C-H borylation and [2+2+2] cycloaddition. [, ] These derivatives exhibit unique properties, such as wider HOMO-LUMO energy gaps and tunable fluorescence emission, making them potentially useful for various applications. [, ]

Q15: How does bromination affect the structure and properties of this compound?

A15: Bromination of this compound can lead to the formation of various brominated derivatives, depending on the reaction conditions. For example, bromination of 3-methoxythis compound yields different products based on the reaction conditions and the presence of other substituents on the this compound ring. [, ] These brominated derivatives can serve as precursors for synthesizing other this compound derivatives with specific functionalities. [, ]

Q16: What analytical techniques are used to detect and quantify this compound?

A16: Various analytical techniques are employed to detect and quantify this compound in environmental samples, including:

    Q17: How do researchers ensure the accuracy and reliability of this compound analysis?

    A17: Analytical methods used for this compound analysis undergo rigorous validation to ensure accuracy, precision, and specificity. This validation involves determining various parameters like linearity, limit of detection, limit of quantification, recovery, and reproducibility. []

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